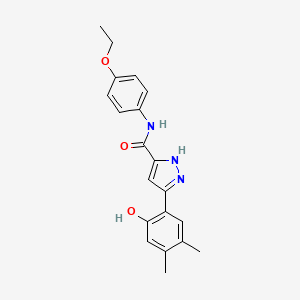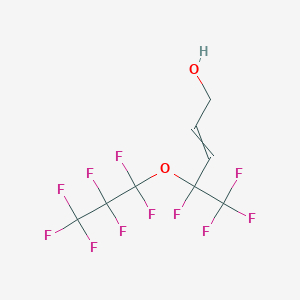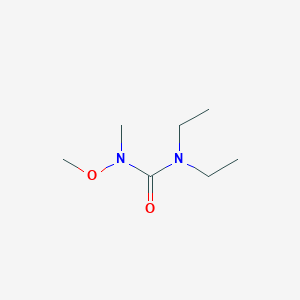![molecular formula C9H17NO3S B14871727 2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14871727.png)
2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)-2-azaspiro[35]nonan-7-ol is a chemical compound with the molecular formula C₉H₁₇NO₃S It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-ol typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor, such as a linear or branched chain compound, under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: This can be achieved through sulfonylation reactions, where a methylsulfonyl chloride is reacted with the spirocyclic core in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.
Substitution: The methylsulfonyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-7-azaspiro[3.5]nonan-2-ol: This compound shares a similar spirocyclic structure but lacks the methylsulfonyl group.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: Another spirocyclic compound with different functional groups.
2-Oxa-6-azaspiro[3.5]nonane: A related compound with an oxygen atom in the ring structure.
Uniqueness
2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-ol is unique due to the presence of the methylsulfonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other spirocyclic compounds and allows for unique applications in various fields.
Properties
Molecular Formula |
C9H17NO3S |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2-methylsulfonyl-2-azaspiro[3.5]nonan-7-ol |
InChI |
InChI=1S/C9H17NO3S/c1-14(12,13)10-6-9(7-10)4-2-8(11)3-5-9/h8,11H,2-7H2,1H3 |
InChI Key |
RHUZOPFZOAPAES-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2(C1)CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


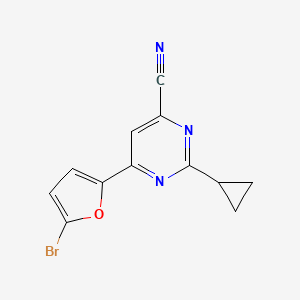
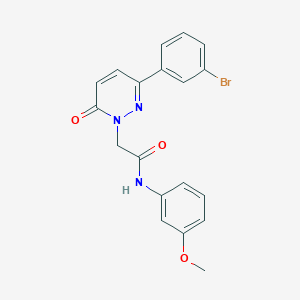
![3-(Pyrazin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B14871661.png)
![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B14871669.png)
![9-(4-Butoxyphenyl)-3-[(4-chlorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871679.png)
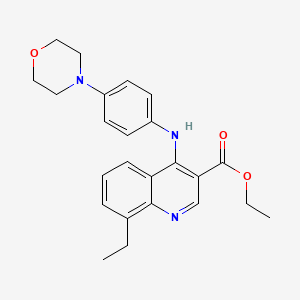
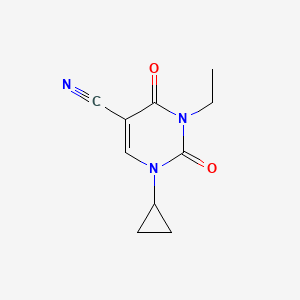
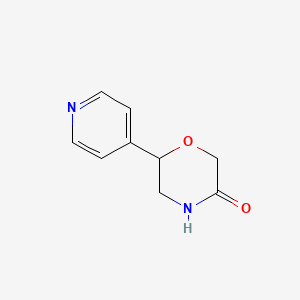
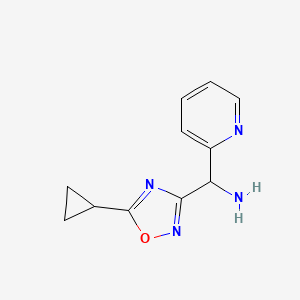
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B14871704.png)
